Magnesium monoperoxyphthalate hexahydrate

Description

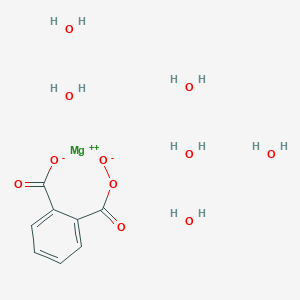

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-oxidooxycarbonylbenzoate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5.Mg.6H2O/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h1-4,12H,(H,9,10);;6*1H2/q;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODOUIXGKGNSMR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16MgO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619587 | |

| Record name | Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131391-55-4 | |

| Record name | Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Magnesium Monoperoxyphthalate Hexahydrate (MMPP): A Comprehensive Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of magnesium monoperoxyphthalate hexahydrate (MMPP), a versatile and stable oxidizing agent. Moving beyond a simple recitation of facts, we delve into the causality behind its synthesis, the logic of its characterization, and the breadth of its applications. This document is designed to serve as a practical and authoritative resource for professionals in research and development.

Introduction: The Strategic Advantage of MMPP

This compound (MMPP) is a robust, water-soluble organic peroxyacid that has emerged as a important reagent in modern chemistry.[1][2] Unlike many other oxidizing agents, MMPP is a solid, making it significantly easier and safer to handle, store, and dose, particularly in large-scale reactions.[3][4]

Its primary advantages over traditional reagents like meta-chloroperoxybenzoic acid (m-CPBA) include:

-

Enhanced Safety and Stability: MMPP is non-shock-sensitive and non-deflagrating, reducing laboratory hazards.[5]

-

Cost-Effectiveness: It is relatively inexpensive to produce.[2][3]

-

Simplified Work-up: The main byproduct, magnesium phthalate, is water-soluble, allowing for easy removal from reaction mixtures through a simple aqueous wash.[3][6]

-

Environmental Profile: It is considered an eco-friendly alternative to halogenated oxidants and is used in applications like wastewater treatment.[7]

These attributes make MMPP a highly attractive choice for a wide array of chemical transformations, from sophisticated organic synthesis to industrial bleaching and disinfection.[2][3][7]

Synthesis of this compound

The synthesis of MMPP is a well-established process, typically involving the reaction of a magnesium salt with monoperoxyphthalic acid. The monoperoxyphthalic acid is often generated in situ from phthalic anhydride and hydrogen peroxide. This approach provides a direct and efficient pathway to the desired product.

Core Chemical Principle

The synthesis hinges on a two-stage transformation occurring in a single pot:

-

Peracid Formation: Phthalic anhydride reacts with concentrated hydrogen peroxide in the presence of a base (magnesium oxide) to open the anhydride ring and form the peroxycarboxyl functional group.

-

Salt Formation and Precipitation: The magnesium cation (Mg²⁺) reacts with two equivalents of the newly formed monoperoxyphthalate anion. The resulting magnesium salt is sparingly soluble under the reaction conditions and crystallizes as the stable hexahydrate.

The use of magnesium oxide is strategic; it not only serves as the source of magnesium ions but also acts as a base to facilitate the nucleophilic attack of the hydroperoxide anion on the phthalic anhydride carbonyl group.

Detailed Experimental Protocol

This protocol is a representative synthesis. Researchers should always perform a thorough risk assessment before proceeding.

Materials:

-

Phthalic Anhydride

-

Magnesium Oxide (MgO)

-

Hydrogen Peroxide (50% w/w solution)

-

Deionized Water

-

Acetone (for washing)

-

Protective Equipment: Safety goggles, lab coat, acid-resistant gloves.

Procedure:

-

Slurry Formation: In a temperature-controlled reaction vessel equipped with an overhead stirrer, a slurry of magnesium oxide in deionized water is prepared.

-

Addition of Phthalic Anhydride: Phthalic anhydride is added portion-wise to the stirred slurry. The addition should be controlled to manage any exotherm.

-

Peroxidation: The vessel is cooled in an ice bath to below 10 °C. Concentrated (50%) hydrogen peroxide is then added dropwise via an addition funnel. Crucial: The temperature must be strictly maintained below 20 °C to prevent dangerous decomposition of the peroxide and the peroxyacid product.

-

Reaction and Crystallization: After the addition is complete, the mixture is stirred for several hours, allowing the reaction to go to completion. The MMPP hexahydrate product will crystallize out of the solution as a white solid.

-

Isolation: The solid product is collected by vacuum filtration.

-

Washing and Drying: The filter cake is washed with cold deionized water to remove unreacted starting materials and water-soluble byproducts, followed by a wash with cold acetone to facilitate drying. The product is then dried under vacuum at a low temperature (e.g., 30-40 °C) to a constant weight.

The purity of the resulting MMPP is typically around 80% or higher, with the remainder being magnesium phthalate and water.[7][8][9] The active oxygen content can be accurately determined via iodometric titration.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of MMPP Hexahydrate.

Physicochemical Properties and Characterization

A self-validating synthesis protocol requires robust characterization to confirm the identity, purity, and stability of the final product. The following techniques are essential.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₀MgO₁₀·6H₂O | [7][9][10] |

| Molecular Weight | 494.64 g/mol | [7][9][11] |

| Appearance | White powder or granular solid | [7][8][10] |

| CAS Number | 84665-66-7 | [7][8][9] |

| Melting Point | 93-96 °C (with decomposition) | [7][8][10] |

| Solubility (in water) | ~160 g/L (at 15 °C) | [10] |

| Purity (Technical Grade) | ≥ 80% (by titration) | [7][8][9] |

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

Self-Validation: This technique provides direct evidence of the synthesis success by confirming the presence of the critical peroxycarboxyl group and the disappearance of the anhydride C-O-C stretch.

-

Expected Characteristic Peaks (cm⁻¹):

-

~3400-3200 (broad): O-H stretching from the six molecules of water of hydration.

-

~1700-1680: C=O stretching of the peroxycarboxyl group (-COOOH).

-

~1600 & ~1450: Aromatic C=C ring stretching.

-

~1580-1550: Asymmetric C=O stretching of the carboxylate group coordinated to magnesium.

-

~850-800: O-O stretching of the peroxy group.

-

Thermal Analysis (TGA/DSC)

-

Principle: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[12]

-

Self-Validation: TGA quantitatively confirms the presence of the six water molecules of hydration. The mass loss observed up to ~150 °C should correspond to the theoretical water content (~21.8%). DSC identifies the temperature of dehydration and the onset of exothermic decomposition, confirming the compound's thermal stability limits.[13]

-

Expected Thermal Events:

-

DSC: An endothermic peak below 100 °C corresponding to the release of water of hydration.

-

TGA: A significant mass loss step beginning around 50-60 °C and ending by ~150 °C, equating to 6 moles of H₂O.

-

DSC/TGA: A sharp, exothermic decomposition event occurring above the dehydration temperature, accompanied by a rapid mass loss.

-

Characterization Workflow Diagram

Caption: A comprehensive workflow for the characterization of MMPP.

Field-Proven Applications in R&D

MMPP is a mild and versatile oxidant employed in a multitude of synthetic transformations and industrial processes.[9]

Key Applications in Organic Synthesis:

-

Baeyer-Villiger Oxidation: The conversion of ketones to esters.[2]

-

Epoxidation of Alkenes: Reacts with alkenes to form epoxides (Prilezhaev reaction) and has been used effectively in the synthesis of epoxidized steroids.[2][8]

-

Heteroatom Oxidation: It cleanly oxidizes sulfides to sulfoxides and sulfones, and amines to amine oxides.[2][3] A new and efficient method for the oxidation of selenides to selenones using MMPP has also been developed.[4][6][14]

-

α-Hydroxylation: A recently disclosed protocol uses MMPP for the direct α-hydroxylation of malonates and β-keto esters.[15]

Antimicrobial and Industrial Applications:

-

Disinfection: MMPP possesses broad-spectrum antimicrobial properties, effectively killing bacteria and yeasts and inactivating resilient bacterial endospores.[1][2] This makes it a key ingredient in surface disinfectants for healthcare settings.[2][7]

-

Bleaching: It serves as an eco-friendly bleaching agent in the textile and paper industries, providing a chlorine-free alternative.[7]

Conclusion

This compound stands out as a superior oxidizing agent due to its unique combination of stability, safety, efficacy, and ease of use. The synthetic and characterization protocols detailed in this guide provide a self-validating framework for researchers to produce and verify high-quality MMPP. Its broad applicability in both fine chemical synthesis and industrial processes ensures its continued relevance and importance in the field of chemistry.

References

-

Baldry, M. G. (1984). The antimicrobial properties of this compound. Journal of Applied Bacteriology, 57(3), 499-503. [Link]

-

Temperini, A., Curini, M., Rosati, O., & Minuti, L. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journal of Organic Chemistry, 10, 1267-1271. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54716542, this compound. [Link]

-

Temperini, A., Curini, M., Rosati, O., & Minuti, L. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. PMC. [Link]

-

Wikipedia. Magnesium monoperoxyphthalate. [Link]

-

Temperini, A., Curini, M., Rosati, O., & Minuti, L. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. PubMed. [Link]

-

The Merck Index Online. Magnesium Monoperoxyphthalate. [Link]

-

Creative Commons. Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β-Keto Es. [Link]

-

Nieto, I., et al. (2012). Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). Molecules, 17(7), 8344-8354. [Link]

-

Mahon, D., et al. (2021). An Experimental Study of the Decomposition and Carbonation of Magnesium Carbonate for Medium Temperature Thermochemical Energy Storage. ResearchGate. [Link]

-

ResearchGate. Synthesis and characterization of MMPP nanoparticles. [Link]

-

ResearchGate. Magnesium Monoperoxyphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β‐Keto Esters, and Amides. [Link]

-

ResearchGate. Chemical structure and cytotoxic effects of MMPP. [Link]

-

ResearchGate. The solubility curve of MMPP. [Link]

-

Organic Chemistry Portal. This compound, MMPP • 6 H2O. [Link]

-

Oakwood Chemical. This compound. [Link]

-

YouTube. [Chemistry] Magnesium monoperoxyphthalate (MMPP) epoxidizes alkenes much like MCPBA. [Link]

-

National Center for Biotechnology Information. Relative Contributions of Solubility and Mobility to the Stability of Amorphous Solid Dispersions of Poorly Soluble Drugs. [Link]

-

ResearchGate. FTIR spectra of (a) MgO, and (b) Mg(OH)2. [Link]

-

SlidePlayer. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

Sources

- 1. The antimicrobial properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones [beilstein-journals.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 邻苯二甲酸单过氧镁 六水合物 technical, ~80% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. Magnesium Monoperoxyphthalate [drugfuture.com]

- 11. This compound | C16H22MgO16 | CID 54716542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fpe.umd.edu [fpe.umd.edu]

- 13. researchgate.net [researchgate.net]

- 14. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.cnr.it [iris.cnr.it]

Physical and chemical properties of Magnesium monoperoxyphthalate hexahydrate

An In-depth Technical Guide to the Physicochemical Properties of Magnesium Monoperoxyphthalate Hexahydrate (MMPP)

Introduction

This compound (MMPP), with the chemical formula C₁₆H₁₀MgO₈·6H₂O, is a stable, solid peroxycarboxylic acid derivative. It is widely recognized for its utility as a selective and safe oxidizing agent in both laboratory and industrial settings. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties is paramount for its effective and safe application. This guide provides a comprehensive overview of the core characteristics of MMPP, methodologies for its analysis, and its applications in organic synthesis and beyond.

Chemical Identity and Structure

-

Chemical Formula: C₁₆H₁₀MgO₈·6H₂O

-

Molecular Weight: 442.6 g/mol

-

CAS Number: 84665-64-5

The structure of MMPP consists of a magnesium cation (Mg²⁺) and two monoperoxyphthalate anions, complexed with six water molecules. The peroxide group (-OOH) is the active component responsible for its oxidizing properties.

Physicochemical Properties

The physical and chemical properties of MMPP are summarized in the table below. These properties are crucial for determining its suitability for various applications and for establishing appropriate handling and storage procedures.

| Property | Value |

| Physical State | White to off-white crystalline powder |

| Melting Point | Decomposes at approximately 100-120 °C |

| Solubility in Water | Soluble |

| Solubility in Organic Solvents | Sparingly soluble in most organic solvents |

| pH of Aqueous Solution | Approximately 7-8 (for a 1% solution) |

| Active Oxygen Content | Typically around 4.5% w/w |

Chemical Properties and Reactivity

MMPP is a versatile oxidizing agent capable of participating in a variety of chemical transformations. Its reactivity is primarily attributed to the electrophilic nature of the peroxy acid group.

-

Oxidation of Alkenes: MMPP is commonly used for the epoxidation of alkenes to form epoxides, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

-

Oxidation of Sulfides: It can selectively oxidize sulfides to either sulfoxides or sulfones, depending on the reaction conditions.

-

Oxidation of Amines: Primary amines can be oxidized to nitro compounds.

-

Baeyer-Villiger Oxidation: Ketones can be converted to esters through this classic oxidation reaction using MMPP.

The general mechanism for the epoxidation of an alkene using MMPP is illustrated in the diagram below.

Caption: General mechanism of alkene epoxidation by MMPP.

Experimental Protocols for Characterization

To ensure the quality and efficacy of MMPP, several analytical methods can be employed. The following protocols describe key experimental procedures for its characterization.

Protocol 1: Determination of Active Oxygen Content by Iodometric Titration

This method is used to quantify the amount of active peroxide available for oxidation.

Principle of the Method: MMPP oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 0.2 g of MMPP and dissolve it in 50 mL of a 10% acetic acid solution.

-

Iodide Addition: Add 2 g of potassium iodide (KI) to the solution and swirl to dissolve.

-

Incubation: Stopper the flask and allow the reaction to proceed in the dark for 15 minutes.

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

-

Indicator Addition: Add 1 mL of a 1% starch indicator solution. The solution will turn a deep blue-black color.

-

Endpoint Determination: Continue the titration with sodium thiosulfate until the blue color is completely discharged.

-

Calculation: Calculate the active oxygen content using the following formula:

Where:

-

V = Volume of sodium thiosulfate solution used (in mL)

-

N = Normality of the sodium thiosulfate solution

-

W = Weight of the MMPP sample (in mg)

-

Caption: Workflow for determining active oxygen content by iodometric titration.

Applications in Research and Drug Development

The selective oxidizing capabilities of MMPP make it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

-

Synthesis of Chiral Epoxides: Enantioselective epoxidation of prochiral alkenes using MMPP in the presence of a chiral catalyst is a key step in the synthesis of many chiral drugs.

-

Metabolite Synthesis: MMPP can be used to mimic the oxidative metabolism of drugs by cytochrome P450 enzymes, allowing for the synthesis of drug metabolites for pharmacological and toxicological studies.

-

Development of Disinfectants: Due to its broad-spectrum antimicrobial activity and favorable safety profile, MMPP is an active ingredient in some disinfectant and sterilization formulations.

Safety and Handling

MMPP is a stable solid, but it is still an oxidizing agent and should be handled with appropriate care.

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat or ignition. Keep the container tightly closed.

-

Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

In case of Fire: Use water spray, dry chemical, carbon dioxide, or foam. Do not use a heavy stream of water, as this may spread the fire.

Conclusion

This compound is a versatile and effective oxidizing agent with a well-defined physicochemical profile. Its stability, selectivity, and ease of handling make it a valuable tool for researchers and professionals in the field of drug development and organic synthesis. A thorough understanding of its properties and the appropriate analytical methods for its characterization are essential for its successful and safe application.

References

-

PubChem. (n.d.). Magnesium bis(2-carboxyperoxybenzoate) hexahydrate. Retrieved from [Link]

Magnesium monoperoxyphthalate hexahydrate CAS number 84665-66-7

An In-depth Technical Guide to Magnesium Monoperoxyphthalate Hexahydrate (MMPP)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Modern Oxidant for Demanding Chemistries

This compound (MMPP), identified by CAS number 84665-66-7, has emerged as a important reagent in the landscape of synthetic and medicinal chemistry.[1] This guide, intended for the discerning researcher, offers a deep dive into the core attributes of MMPP, moving beyond a superficial overview to provide actionable insights into its application, mechanism, and analytical validation. As a stable, safe, and versatile oxidant, MMPP presents a compelling alternative to more hazardous peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), offering advantages in cost, stability, and ease of work-up.[2][3]

This document is structured to provide a comprehensive understanding of MMPP, from its fundamental chemical properties to practical, field-tested protocols. We will explore its mechanistic nuances in key organic transformations and its role as a potent biocide, supported by robust data and methodologies that ensure scientific integrity.

Section 1: Core Chemical and Physical Identity

MMPP is a white, granular solid that is readily soluble in water and lower molecular weight alcohols.[4][5] This solubility profile is a key differentiator from other organic peroxy acids and simplifies reaction work-ups, as the magnesium phthalate byproduct is also water-soluble.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of MMPP is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 84665-66-7 | [7] |

| Molecular Formula | C₁₆H₁₀MgO₁₀·6H₂O | |

| Molecular Weight | 494.64 g/mol | |

| Appearance | White to off-white powder/granules | [5][8] |

| Melting Point | 93 °C (decomposes) | [5][9] |

| Solubility | Soluble in water (160 g/L at 15°C), methanol, DMSO, and isopropanol.[5][10] | [5][10] |

| Purity (Typical) | ~80% (Titration) | [9] |

Section 2: The Oxidative Power of MMPP: Mechanisms and Synthetic Applications

The oxidizing capability of MMPP stems from the electrophilic nature of the peroxy acid functional group, which facilitates the transfer of an oxygen atom to a variety of substrates.[4] This reactivity is harnessed in a range of indispensable organic transformations.

Key Synthetic Applications:

-

Epoxidation of Alkenes (Prilezhaev Reaction): MMPP is highly effective for the epoxidation of a wide array of alkenes, including complex molecules like unsaturated steroids.[2][11] It often exhibits greater selectivity for the formation of α-epoxides compared to m-CPBA.[3]

-

Baeyer-Villiger Oxidation: This reagent efficiently converts ketones to esters and cyclic ketones to lactones, a cornerstone transformation in the synthesis of complex natural products and pharmaceutical intermediates.[1][2]

-

Oxidation of Heteroatoms: MMPP provides a controlled and selective means to oxidize sulfides to sulfoxides and, with adjusted stoichiometry, to sulfones.[2][12] It is also employed in the oxidation of amines to amine oxides and selenides to selenones.[2][6]

-

α-Hydroxylation of Carbonyl Compounds: A notable application is the direct α-hydroxylation of β-dicarbonyl compounds, a process that traditionally requires pre-derivatization.[13]

Mechanistic Insight: The Epoxidation of an Alkene

The epoxidation of an alkene by MMPP proceeds through a concerted mechanism, often referred to as the "butterfly" transition state. This pathway ensures stereospecific oxygen transfer.

Caption: Concerted mechanism of alkene epoxidation by MMPP.

Section 3: MMPP as a Biocidal Agent

Beyond its utility in organic synthesis, MMPP is a potent broad-spectrum biocide.[2] It is the active ingredient in various surface disinfectants, valued for its ability to inactivate even resilient bacterial endospores.[2][14] A 2% (w/w) solution of MMPP demonstrates rapid bactericidal and yeasticidal activity.[14][15] Its efficacy is enhanced under mildly acidic conditions and is retained in the presence of organic matter and hard water.[15]

The antimicrobial action of MMPP is attributed to the release of active oxygen, which indiscriminately oxidizes essential cellular components of microorganisms. This multi-targeted approach minimizes the development of microbial resistance.

Section 4: Practical Protocols and Methodologies

A cornerstone of trustworthy research is the ability to reproduce experimental outcomes. This section provides detailed, validated protocols for the application and analysis of MMPP.

Experimental Protocol: Epoxidation of Cyclohexene

This protocol details a standard procedure for the epoxidation of cyclohexene to cyclohexene oxide using MMPP.

Materials:

-

Cyclohexene

-

This compound (MMPP)

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 g, 12.2 mmol) in 20 mL of ethanol.

-

To this solution, add MMPP (7.2 g, ~14.6 mmol, assuming 80% purity) portion-wise over 10 minutes at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between 50 mL of dichloromethane and 50 mL of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with an additional 20 mL of dichloromethane.

-

Combine the organic extracts and wash with 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclohexene oxide.

-

Purify the product by distillation or column chromatography as needed.

Analytical Protocol: Determination of Active Oxygen Content

The oxidizing capacity of MMPP is quantified by its active oxygen content. A standard redox titration is a reliable method for this determination.[16][17]

Principle: The peroxy acid component of MMPP liberates hydrogen peroxide in an acidic medium. This is then titrated with a standardized solution of potassium permanganate (KMnO₄). The permanganate ion is reduced, and the peroxide is oxidized in a stoichiometric reaction.[17]

Reagents:

-

Sulfuric acid (H₂SO₄), 1 M solution

-

Potassium permanganate (KMnO₄), 0.1 N standardized solution

-

Deionized water

Procedure:

-

Accurately weigh approximately 0.2-0.3 g of the MMPP sample into a 250 mL Erlenmeyer flask.

-

Add 100 mL of deionized water and stir until the sample is fully dissolved.

-

Carefully add 10 mL of 1 M sulfuric acid to acidify the solution.

-

Titrate the solution with standardized 0.1 N potassium permanganate until a faint pink color persists for at least 30 seconds.

-

Record the volume of KMnO₄ solution used.

-

Perform a blank titration using the same procedure but without the MMPP sample.

Calculation: Active Oxygen (%) = [((V_sample - V_blank) * N * 8.00) / W_sample] * 100

Where:

-

V_sample = Volume of KMnO₄ for the sample (mL)

-

V_blank = Volume of KMnO₄ for the blank (mL)

-

N = Normality of the KMnO₄ solution

-

8.00 = Gram-equivalent weight of active oxygen[16]

-

W_sample = Weight of the MMPP sample (g)

Caption: Workflow for determining the active oxygen content of MMPP.

Section 5: Safety, Handling, and Storage

As with all oxidizing agents, proper safety protocols are paramount when handling MMPP.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[7][18] In case of inadequate ventilation, use respiratory protection.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7][18] Do not breathe dust.[7] Keep away from heat, sparks, and open flames.[7] Prevent contact with combustible materials.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][19] Keep away from incompatible substances such as strong bases, reducing agents, and metal salts.[19]

Conclusion: An Indispensable Tool for the Modern Chemist

This compound has solidified its position as a valuable and practical oxidant in both academic and industrial settings. Its enhanced safety profile, stability, and ease of use make it a superior choice for a multitude of oxidative transformations.[1][3] This guide has provided a comprehensive technical overview, from its fundamental properties to validated experimental protocols, to empower researchers to confidently and effectively integrate MMPP into their synthetic and developmental workflows.

References

-

Wikipedia. Magnesium monoperoxyphthalate. [Link]

- SynQuest Laboratories, Inc. (2017-07-31).

-

Baldry, M. G. (1984). The antimicrobial properties of this compound. Journal of Applied Bacteriology, 57(3), 499-503. [Link]

-

Baldry, M. G. C. (1984). The antimicrobial properties of this compound. Journal of Applied Microbiology, 57(3), 499-503. [Link]

- ChemicalBook. (2025-10-04).

- Biosynth. (2019-10-17).

-

ResearchGate. (2021). Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β‐Keto Esters, and Amides. [Link]

- impuls. (2017-04-13).

- Sigma-Aldrich. (2025-05-19).

-

Chongqing Chemdad Co., Ltd. Monoperoxyphthalic acid magnesium salt hexahydrate. [Link]

-

Temperini, A., et al. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journal of Organic Chemistry, 10, 1267-1271. [Link]

-

CNR-IRIS. (2021). COMMUNICATION Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β-Keto Es. [Link]

-

National Center for Biotechnology Information. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). [Link]

-

National Center for Biotechnology Information. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. [Link]

-

ResearchGate. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. [Link]

-

ResearchGate. Mechanism of hydroxylation mediated by MMPP. [Link]

-

DrugFuture. Magnesium Monoperoxyphthalate. [Link]

-

ResearchGate. (2025). Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP). [Link]

- ASTM International. (2017). Standard Test Method for Active Oxygen in Bleaching Compounds.

-

Chemchart. This compound (84665-66-7, 78948-87-5). [Link]

- International Organization for Standardization. (1977). ISO 4321: Washing powders - Determination of active oxygen content - Titrimetric method.

- Sigma-Aldrich. This compound technical, ~80% (RT)

- Pharma Excipients. quantification of trace levels of active oxygen in pharmaceutical.

- Da Vinci Laboratory Solutions. Determination of Peroxides in Various Chemical Products by the Fast Peroxide Analyzer (FPA).

-

Mettler Toledo. Active Oxygen Compound in Detergents Using Redox Titration. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 84665-66-7 | CAS DataBase [m.chemicalbook.com]

- 6. BJOC - Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones [beilstein-journals.org]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. Monoperoxyphthalic acid magnesium salt hexahydrate | 84665-66-7 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Magnesium Monoperoxyphthalate [drugfuture.com]

- 11. Monoperoxyphthalic acid magnesium salt hexahydrate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. researchgate.net [researchgate.net]

- 13. iris.cnr.it [iris.cnr.it]

- 14. The antimicrobial properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. en.psgraw.com [en.psgraw.com]

- 17. mt.com [mt.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. impuls.pl [impuls.pl]

A Technical Guide to the Thermal Stability and Decomposition of Magnesium Monoperoxyphthalate (MMPP) Hexahydrate

Abstract

Magnesium monoperoxyphthalate (MMPP) is a versatile and widely utilized oxidizing agent, valued for its efficacy and enhanced safety profile compared to other peroxyacids like m-CPBA.[1][2] As a peroxy compound, a comprehensive understanding of its thermal behavior is not merely academic but a critical prerequisite for its safe handling, storage, and application in research and development.[3] This technical guide provides a detailed examination of the thermal stability and decomposition pathway of MMPP hexahydrate. It consolidates data from thermogravimetric and calorimetric studies, outlines the multi-stage decomposition mechanism, discusses the key factors that influence its stability, and provides validated experimental protocols for its thermal analysis. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals to ensure the safe and effective use of this important reagent.

Introduction to Magnesium Monoperoxyphthalate (MMPP)

Chemical Identity and Structure

Magnesium monoperoxyphthalate, commonly abbreviated as MMPP, is a water-soluble organic peroxyacid.[1] It is most commonly supplied and used as a stable hexahydrate.

-

Chemical Name: Magnesium bis(2-carbonoperoxoylbenzoate) hexahydrate

-

CAS Number: 84665-66-7[4]

-

Molecular Formula: C₁₆H₁₀MgO₁₀ · 6H₂O[4]

-

Molecular Weight: 494.64 g/mol [4]

Key Applications in Research and Industry

MMPP has established itself as a valuable oxidizing agent in organic synthesis. Its advantages include ease of handling, water-soluble by-products, and greater stability than many alternatives.[1][2]

Key applications include:

-

Epoxidation of alkenes (Prilezhaev reaction)[1]

-

Oxidation of sulfides to sulfoxides and sulfones, and amines to amine oxides[1]

-

Use as a bleaching agent and a decontaminant for nerve gases[5]

The Critical Importance of Thermal Stability for Peroxy Compounds

Organic peroxides are characterized by the presence of the oxygen-oxygen (-O-O-) bond, which is inherently weak and susceptible to cleavage upon thermal activation. This decomposition can be highly exothermic and, in some cases, auto-accelerating, posing significant safety risks. Therefore, a thorough characterization of the thermal decomposition profile is essential for defining safe operating temperatures, appropriate storage conditions, and preventing runaway reactions.

The Thermal Decomposition Profile of MMPP Hexahydrate

The thermal decomposition of solid MMPP hexahydrate is a complex, multi-stage process that is highly dependent on the experimental conditions, particularly the atmosphere and whether the system is open or confined.[6][7]

Decomposition Pathway Overview

Under an inert atmosphere in an open system, the decomposition proceeds through distinct stages involving the loss of water and active oxygen, followed by the breakdown of the organic structure.[6]

Caption: Workflow for Non-Isothermal TGA of MMPP.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

This protocol measures the heat flow associated with the thermal decomposition of MMPP.

Expertise & Causality: Using hermetically sealed aluminum pans is critical for analyzing energetic materials like MMPP. While it creates a confined system, it prevents contamination of the instrument and contains any pressure generated during the initial decomposition, providing a more accurate measure of the total energy released. The pinhole in the lid allows for the controlled release of evolved gases, preventing pan rupture while still capturing the primary thermal events.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation:

-

Weigh 2-5 mg of MMPP hexahydrate into a tared aluminum DSC pan.

-

Hermetically seal the pan.

-

Using a specialized tool, carefully pierce a single pinhole in the lid.

-

-

Experimental Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes (ΔH).

Caption: Workflow for DSC Analysis of MMPP.

Guidelines for Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with MMPP.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat. [8]Keep containers tightly closed. The storage temperature should be maintained according to the manufacturer's recommendations.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.

-

Incompatible Materials: Keep away from flammable substances, reducing agents, strong acids, strong bases, and metal salts, as these can catalyze violent decomposition. [3]

Conclusion

Magnesium monoperoxyphthalate hexahydrate exhibits a predictable, multi-stage thermal decomposition profile that is highly sensitive to environmental conditions. The initial decomposition, occurring at a relatively modest temperature of ~60-80°C, involves the loss of hydration water and active oxygen, yielding amorphous magnesium hydrogen phthalate. [6]A subsequent decomposition of the organic structure occurs at higher temperatures. Confinement significantly lowers the decomposition temperature and can lead to vigorous reactions. [6][7]Through the diligent application of thermal analysis techniques such as TGA and DSC, and adherence to safe handling and storage protocols, researchers can confidently and safely leverage the synthetic utility of this valuable oxidizing agent.

References

-

Kariuki, B. M., & Jones, W. (1990). Thermal Decomposition of this compound. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 186(1), 45-53. Retrieved from [Link]

-

Taylor & Francis Online. (1990). Thermal Decomposition of this compound. Tandfonline.com. Retrieved from [Link]

-

The Merck Index. (n.d.). Magnesium Monoperoxyphthalate. Merck.com. Retrieved from [Link]

-

Kariuki, B. M., & Jones, W. (1994). The Chemical and Crystal Changes Accompanying the Thermal Decomposition of Hexa-Aquomagnesium Monoperoxyphthalate. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 248(1), 21-34. Retrieved from [Link]

-

Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

-

ResearchGate. (n.d.). Maximal power point (MPP) tracking, thermal stability, and glass.... Researchgate.net. Retrieved from [Link]

-

Wikipedia. (n.d.). Magnesium monoperoxyphthalate. En.wikipedia.org. Retrieved from [Link]

-

ScienceDirect. (n.d.). A study on non-isothermal kinetics of the thermal decompositions of β-manganese dioxide. Sciencedirect.com. Retrieved from [Link]

-

OAlib. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oalib.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation and combustion mechanisms of PMMA-APP/MPP/Metal oxide nanoparticles. Researchgate.net. Retrieved from [Link]

-

ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Arlbio.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of hydroxylation mediated by MMPP. Researchgate.net. Retrieved from [Link]

-

P2 InfoHouse. (n.d.). N-Methylpyrrolidone Handling and Storage. P2infohouse.org. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal analysis DSC (A) and TGA (B) for DOX, MNPs, Placebo, CaMg and GMcaMg6. Researchgate.net. Retrieved from [Link]

-

YouTube. (2025, June 16). How Does DSC Complement Thermogravimetric Analysis (TGA)?. Youtube.com. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). Thermodynamics and non-isothermal kinetics of solid-state decomposition of poly-2. Bcc.bas.bg. Retrieved from [Link]

-

MDPI. (n.d.). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Mdpi.com. Retrieved from [Link]

-

PubMed. (2020, October 1). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Pubmed.ncbi.nlm.nih.gov. Retrieved from [Link]

-

Quora. (2025, August 28). What are the storage and handling recommendations for metallized BOPP film?. Quora.com. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?. Netzsch-thermal-analysis.com. Retrieved from [Link]

Sources

- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. モノペルオキシフタル酸マグネシウム 六水和物 technical, ~80% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Magnesium Monoperoxyphthalate [drugfuture.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. hncypacking.com [hncypacking.com]

- 9. p2infohouse.org [p2infohouse.org]

An In-depth Technical Guide to the Molecular Structure and Formula of Magnesium Monoperoxyphthalate Hexahydrate (MMPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium monoperoxyphthalate hexahydrate (MMPP) is a versatile and stable oxidizing agent with broad applications in organic synthesis and industrial processes.[1] This technical guide provides a comprehensive examination of its molecular structure and chemical formula, offering insights into the coordination chemistry of the magnesium ion and the structural features of the monoperoxyphthalate anion. The guide further details the spectroscopic characterization of MMPP, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and outlines a standard laboratory-scale synthesis protocol. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing MMPP in their work.

Introduction

This compound, commonly referred to as MMPP, has emerged as a significant reagent in modern chemistry. It is recognized for its efficacy as a mild and selective oxidizing agent, finding utility in a range of transformations including the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones, and the oxidation of sulfides to sulfoxides and sulfones.[1][2] A key advantage of MMPP is its stability and solid-state nature, which renders it a safer and more manageable alternative to other peroxy acids like meta-chloroperoxybenzoic acid (mCPBA).[3]

This guide delves into the fundamental chemical and structural properties of MMPP, providing the in-depth knowledge required for its effective and informed application in research and development. A thorough understanding of its molecular architecture is paramount to appreciating its reactivity and optimizing its use in various chemical contexts.

Molecular Formula and Physicochemical Properties

The chemical identity of this compound is precisely defined by its molecular formula and associated properties.

Chemical Formula

The fully hydrated form of the compound is represented by the molecular formula C₁₆H₂₂MgO₁₆ .[4] This can also be written in a way that emphasizes the constituent parts: C₁₆H₁₀MgO₁₀·6H₂O .[5][6] The IUPAC name for this compound is magnesium;bis(2-carboxybenzenecarboperoxoate);hexahydrate.[4]

Molecular Weight and Composition

Based on its molecular formula, the key quantitative descriptors of MMPP are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 494.64 g/mol | [5] |

| CAS Number | 84665-66-7 | [5] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 93 °C (decomposes) | [5] |

| Purity (Typical) | ≥ 80% (by titration) | [5] |

Elucidation of the Molecular Structure

The three-dimensional arrangement of atoms in MMPP is a consequence of the ionic interactions between the magnesium cation and the monoperoxyphthalate anions, all within a stabilizing matrix of water molecules.

The Monoperoxyphthalate Anion

The core reactive component of MMPP is the monoperoxyphthalate anion. Its structure is characterized by a phthalic acid backbone where one of the carboxylic acid groups has been converted to a peroxycarboxylic acid.

Figure 1: 2D structure of the monoperoxyphthalate anion.

The Hexaaquamagnesium(II) Cation

In aqueous environments and in its hydrated solid form, the magnesium ion (Mg²⁺) typically exhibits a well-defined octahedral coordination geometry. It is surrounded by six water molecules, forming the hexaaquamagnesium(II) complex cation, [Mg(H₂O)₆]²⁺. The oxygen atoms of the water molecules act as Lewis bases, donating lone pairs of electrons to the empty orbitals of the magnesium ion.

Figure 2: Coordination of the Hexaaquamagnesium(II) Cation.

The Overall Crystal Structure

This compound is an ionic salt. The solid-state structure is comprised of the [Mg(H₂O)₆]²⁺ cations and two monoperoxyphthalate anions. These ions are held together by electrostatic forces. Furthermore, an extensive network of hydrogen bonds exists between the coordinated water molecules of the cation, the carboxylate and peroxycarboxylate groups of the anions, and any additional water molecules of hydration present in the crystal lattice. This hydrogen bonding network is crucial for the stability of the solid-state structure.

Spectroscopic Characterization

The structural features of MMPP can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For MMPP, ¹H and ¹³C NMR are particularly informative.

-

¹H NMR: The proton NMR spectrum of the monoperoxyphthalate anion is expected to show characteristic signals for the aromatic protons. Due to the substitution pattern on the benzene ring, a complex multiplet pattern is anticipated in the aromatic region (typically δ 7.5-8.0 ppm). The acidic proton of the peroxycarboxylic acid group is also expected to be present, though its chemical shift can be variable and it may undergo exchange with residual water.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylate and peroxycarboxylate groups, as well as for the aromatic carbons.

Infrared (IR) Spectroscopy

The presence of various functional groups in MMPP gives rise to a characteristic infrared spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (water and peroxy acid) | 3600 - 3200 (broad) |

| C=O stretch (carboxylate) | ~1600 |

| C=O stretch (peroxy acid) | ~1750 |

| C-O stretch | 1300 - 1000 |

| Aromatic C-H stretch | ~3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

The broad O-H stretching band is indicative of the extensive hydrogen bonding within the crystal lattice.[4]

Synthesis of this compound

The synthesis of MMPP is typically achieved through a two-step process, which allows for controlled reaction conditions and purification of the intermediate.[7]

Figure 3: Synthetic pathway for MMPP.

Experimental Protocol

Step 1: Synthesis of Monoperoxyphthalic Acid (MPPA)

-

In a reaction vessel equipped with a stirrer and a cooling bath, suspend phthalic anhydride in an appropriate solvent (e.g., diethyl ether).

-

Cool the suspension to 0-5 °C.

-

Slowly add a stoichiometric amount of concentrated hydrogen peroxide while maintaining the temperature below 10 °C.

-

Stir the mixture vigorously for several hours until the reaction is complete (monitored by techniques such as titration).

-

The resulting monoperoxyphthalic acid can be isolated by filtration or used directly in the next step.

Step 2: Formation of this compound

-

Prepare a slurry of a magnesium source, such as magnesium hydroxide or magnesium oxide, in water.

-

Slowly add the prepared monoperoxyphthalic acid solution or solid to the magnesium slurry with constant stirring.

-

The neutralization reaction will result in the formation of the magnesium salt.

-

The product, this compound, will precipitate from the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a structurally well-defined and highly useful oxidizing agent. Its molecular architecture, centered around a hexaaquamagnesium(II) cation and two monoperoxyphthalate anions, is stabilized by a network of ionic and hydrogen bonds. The spectroscopic and synthetic methodologies outlined in this guide provide a robust framework for the characterization and preparation of this important reagent. A comprehensive understanding of its structure is fundamental to leveraging its full potential in organic synthesis and other chemical applications.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 54716542, this compound" PubChem, [Link].

-

Temperini, A., Curini, M., Rosati, O., & Minuti, L. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journal of Organic Chemistry, 10, 1267–1271. [Link].

-

Salvador, J. A., Moreira, V. M., Pinto, R. M., & Paixão, J. A. (2012). Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP): a convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 8, 164–172. [Link].

-

ResearchGate. "Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP)" ResearchGate, [Link].

-

Temperini, A., Curini, M., Rosati, O., & Minuti, L. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Semantic Scholar, [Link].

-

Städe, L. W., Nielsen, T. T., Duroux, L., Wimmer, R., Shimizu, K., & Larsen, K. L. (2015). Synthesis and surface grafting of a β-cyclodextrin dimer facilitating cooperative inclusion of 2,6-ANS. Beilstein Journal of Organic Chemistry, 11, 514–523. [Link].

-

Temperini, A., et al. (2014). Supporting Information for: Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journal of Organic Chemistry, 10, 1267-1271. [Link].

-

Organic Chemistry Portal. "this compound, MMPP • 6 H2O" Organic Chemistry Portal, [Link].

-

Wikipedia. "Magnesium monoperoxyphthalate" Wikipedia, [Link].

-

Terao, J., et al. (2014). Synthesis of an organic-soluble π-conjugated[5]rotaxane via rotation of glucopyranose units in permethylated β-cyclodextrin. Beilstein Journal of Organic Chemistry, 10, 2831–2837. [Link].

-

Trotta, F., et al. (2014). Synthesis and characterization of a hyper-branched water-soluble β-cyclodextrin polymer. Beilstein Journal of Organic Chemistry, 10, 2586–2593. [Link].

-

Bonaccorsi, P., et al. (2013). Synthesis of enantiopure sugar-decorated six-armed triptycene derivatives. Beilstein Journal of Organic Chemistry, 9, 2410–2416. [Link].

-

Levic, J., & Micura, R. (2014). Syntheses of 15N-labeled pre-queuosine nucleobase derivatives. Beilstein Journal of Organic Chemistry, 10, 1914–1918. [Link].

Sources

- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H22MgO16 | CID 54716542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Epoxidation of Alkenes using Magnesium Monoperoxyphthalate (MMPP)

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of MMPP in Modern Organic Synthesis

The epoxidation of alkenes is a cornerstone transformation in organic chemistry, providing access to versatile three-membered cyclic ether intermediates, or epoxides, which are pivotal building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. While a variety of reagents can effect this transformation, Magnesium Monoperoxyphthalate (MMPP), technically Magnesium bis(2-carbonoperoxoylbenzoate) hexahydrate, has emerged as a reagent of strategic importance.

Compared to the more traditionally used meta-chloroperoxybenzoic acid (m-CPBA), MMPP offers several distinct advantages. It exhibits greater stability in its solid form, reducing the hazards associated with the handling and storage of peroxides.[1] Furthermore, MMPP is more cost-effective for large-scale and industrial applications.[1] A key practical benefit of MMPP lies in its byproduct, magnesium phthalate, which is water-soluble.[2] This property significantly simplifies the reaction work-up, allowing for easy removal of the byproduct through a simple aqueous extraction, often yielding a cleaner product with less need for extensive purification.[2][3]

This document serves as a comprehensive guide to the application of MMPP for the epoxidation of alkenes. It provides a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol, troubleshooting guidance, and critical safety information to ensure safe and successful execution in a laboratory setting.

Reaction Mechanism: A Concerted and Stereospecific Pathway

The epoxidation of an alkene with MMPP proceeds via the Prilezhaev reaction mechanism. This is a concerted, single-step process where the π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid moiety of MMPP.[4][5]

This concerted mechanism involves a cyclic transition state, leading to the syn-addition of the oxygen atom to the double bond.[5] A significant consequence of this mechanistic pathway is the stereospecificity of the reaction: the stereochemistry of the starting alkene is retained in the epoxide product.[5][6] For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide.[5]

Experimental Protocol: General Procedure for MMPP-Mediated Epoxidation

This protocol provides a generalized procedure for the epoxidation of an alkene using MMPP. Optimal conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate and should be determined empirically or by consulting relevant literature.

Reagents and Equipment:

-

Alkene substrate

-

Magnesium monoperoxyphthalate (MMPP, ~80% technical grade)

-

An appropriate solvent (e.g., ethanol, acetonitrile, or a biphasic system such as dichloromethane/water)[2]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Condenser (if heating is required)

-

Separatory funnel

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 equivalent) in a suitable solvent. The choice of solvent is critical; MMPP has good solubility in polar protic solvents like ethanol, but for non-polar substrates, a biphasic system may be necessary.[7][2]

-

Addition of MMPP: To the stirring solution of the alkene, add MMPP (typically 1.1 to 1.5 equivalents) portion-wise over several minutes. The reaction can be mildly exothermic, so for larger-scale reactions, cooling in an ice bath during the addition may be prudent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature, but gentle heating may be required for less reactive alkenes.[8]

-

Reaction Work-up: Upon completion of the reaction (as indicated by the consumption of the starting alkene by TLC), begin the work-up procedure.

-

Filter the reaction mixture to remove any insoluble material.

-

Transfer the filtrate to a separatory funnel.

-

If a water-miscible solvent was used, dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining phthalic acid) and then with brine.

-

The primary byproduct, magnesium phthalate, is water-soluble and will be partitioned into the aqueous layer.[2]

-

-

Product Isolation and Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude epoxide can be purified by standard laboratory techniques, such as column chromatography on silica gel, if necessary.

-

Visualizing the Workflow: A Step-by-Step Diagram

Caption: General workflow for the epoxidation of alkenes using MMPP.

Quantitative Data Summary

The efficiency of MMPP epoxidation can vary based on the electronic nature and steric hindrance of the alkene substrate. The following table provides a summary of typical reaction conditions and outcomes for different classes of alkenes.

| Alkene Type | Substrate Example | Equivalents of MMPP | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Electron-rich (Alkyl) | Cyclooctene | 1.2 | Ethanol | 25 | 2 | >95 | [9] |

| Electron-rich (Aryl) | trans-Stilbene | 1.5 | Dichloromethane/H₂O | 25 | 4 | 85-90 | [10] |

| Electron-deficient | α,β-Unsaturated Ketone | 2.0 | Acetonitrile | 80 (reflux) | 6 | 70-80 | [8] |

| Sterically Hindered | α-Pinene | 1.5 | Ethanol | 25 | 24 | ~60 | [10] |

Note: The values presented are illustrative and may require optimization for specific substrates.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | - Insufficient MMPP- Low reactivity of the alkene- Inappropriate solvent | - Increase the equivalents of MMPP (up to 2.0 eq.).- Increase the reaction temperature or prolong the reaction time.- Switch to a more suitable solvent system (e.g., from a biphasic system to a polar protic solvent if the substrate is soluble). |

| Over-oxidation/Side Products | - Substrate contains other oxidizable functional groups (e.g., sulfides, ketones) | - Carefully control the stoichiometry of MMPP (use closer to 1.0 eq.).- Perform the reaction at a lower temperature to improve selectivity. |

| Difficulty in Product Isolation | - Emulsion formation during work-up- Product is water-soluble | - Add brine to the aqueous layer to break up emulsions.- If the product has some water solubility, perform multiple extractions with the organic solvent. |

| Low Yield | - Epoxide ring-opening under acidic conditions | - Ensure the MMPP used is of good quality and not significantly decomposed to phthalic acid.- Perform a neutral or slightly basic work-up (e.g., using a sodium bicarbonate wash). |

Safety and Handling

Magnesium monoperoxyphthalate is a stable organic peroxide but requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[4][5][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Engineering Controls: Handle MMPP in a well-ventilated fume hood to avoid inhalation of dust.[9]

-

Storage: Store MMPP in a cool, dry place away from heat, sparks, and open flames.[5] It should be stored separately from combustible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents and amines.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

GHS Hazard Statements for MMPP Hexahydrate: [9]

-

H242: Heating may cause a fire.

-

H312: Harmful in contact with skin.[9]

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[9]

Conclusion

MMPP is a highly effective, safe, and practical reagent for the epoxidation of a wide range of alkenes. Its operational simplicity, stereospecificity, and the ease of byproduct removal make it an attractive alternative to other peroxy acids, particularly for applications where scalability and process efficiency are important considerations. By following the guidelines and protocols outlined in this document, researchers can confidently and safely incorporate MMPP into their synthetic strategies to access valuable epoxide intermediates.

References

-

Wikipedia. (n.d.). Magnesium monoperoxyphthalate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]

- Fernández, R., & Lassaletta, J. M. (2005). Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP). In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Meou, A., Bou-Maroun, E., & Gaset, A. (1986). A very efficient alkene epoxidation by magnesium monoperoxyphthalate catalysed by manganese porphyrins.

- dos Santos, V. M., et al. (2018). Highly efficient epoxidation of unsaturated steroids using magnesium bis(monoperoxyphthalate)

- Ali, M. H., & Stevens, W. C. (1997). A facile and selective procedure for oxidation of sulfides to sulfoxides on silica gel supported magnesium monoperoxyphthalate (MMPP) in dichloromethane. Synthesis, 1997(07), 764-768.

-

Pearson+. (n.d.). MMPP (magnesium monoperoxyphthalate) is a reagent used for the epoxidation of alkenes. Retrieved from [Link]

-

YouTube. (2020). Preparation of Epoxides. Retrieved from [Link]

Sources

- 1. gmplabeling.com [gmplabeling.com]

- 2. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. blog.shipperswarehouse.com [blog.shipperswarehouse.com]

- 7. Magnesium monoperoxyphthalate | C16H10MgO10 | CID 54691831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rmu.edu [rmu.edu]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. chem-space.com [chem-space.com]

Application Note: A Researcher's Guide to Baeyer-Villiger Oxidation of Ketones with Magnesium Monoperoxyphthalate Hexahydrate (MMPP)

Introduction

The Baeyer-Villiger oxidation is a formidable reaction in the synthetic chemist's toolkit, enabling the conversion of ketones to esters and cyclic ketones to lactones—moieties prevalent in pharmaceuticals and natural products.[1][2] First discovered in 1899 by Adolf von Baeyer and Victor Villiger, this oxygen-insertion reaction has traditionally relied on peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[3] However, the landscape of chemical synthesis is evolving, with a greater emphasis on safety, stability, and environmental responsibility. Magnesium monoperoxyphthalate hexahydrate (MMPP) has emerged as a superior reagent for this transformation, offering significant advantages in handling, safety, and purification.[4][5]

This guide provides a comprehensive overview of the MMPP-mediated Baeyer-Villiger oxidation, detailing its mechanism, substrate scope, and field-proven protocols designed for immediate application in a research and development setting.

The Scientific Foundation: Mechanism and Regioselectivity

The Baeyer-Villiger oxidation proceeds through the formation of a tetrahedral intermediate, famously known as the "Criegee intermediate," following the nucleophilic attack of the peroxy acid on the protonated ketone.[3][6] The reaction culminates in a concerted rearrangement where a substituent on the carbonyl carbon migrates to the adjacent peroxide oxygen, leading to the formation of the ester or lactone.[6][7]

The choice of which group migrates is not random; it is governed by the group's inherent "migratory aptitude." This determines the regioselectivity of the oxidation for unsymmetrical ketones.[8] The group best able to stabilize a positive charge will migrate preferentially.[1][9] This principle is crucial for predicting the major product of the reaction.

Established Order of Migratory Aptitude: Tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl[1][10]

For aryl groups, electron-donating substituents enhance the migratory aptitude by increasing the electron density of the ring.[10] A key feature of this migration is that it occurs with complete retention of the migrating group's stereochemistry, a testament to the concerted nature of the rearrangement step.[11][12]

Caption: Figure 1: Mechanism of the Baeyer-Villiger Oxidation.

The MMPP Advantage: Why Choose This Reagent?

MMPP is not merely an alternative to m-CPBA; it is an upgrade. Its properties make it particularly suitable for both small-scale research and large-scale industrial applications.[4] The primary byproduct, magnesium phthalate, is water-soluble, which drastically simplifies the purification process compared to the organic-soluble byproducts of m-CPBA.[5]

| Feature | Magnesium Monoperoxyphthalate (MMPP) | meta-Chloroperoxybenzoic Acid (m-CPBA) |

| Physical State | Stable, free-flowing solid.[4] | Solid, can be shock-sensitive. |

| Safety Profile | Non-shock-sensitive and non-deflagrating.[13] Safer for storage and handling.[4] | Potentially explosive, requires careful handling. |

| Solubility | Water-soluble.[4] | Soluble in many organic solvents (e.g., CH₂Cl₂). |

| Byproduct | Magnesium phthalate (water-soluble).[5] | meta-Chlorobenzoic acid (organic-soluble). |

| Work-up | Simple aqueous extraction removes byproduct.[4] | Often requires extensive washing or chromatography. |

| Cost | Generally more cost-effective.[14] | More expensive. |

Table 1: Comparison of MMPP and m-CPBA for Baeyer-Villiger Oxidations.

Core Protocol: Baeyer-Villiger Oxidation of a Cyclic Ketone

This protocol provides a robust, general method for the oxidation of cyclic ketones to their corresponding lactones using MMPP in acetonitrile, a solvent in which it has proven highly effective.[15]

Materials and Reagents:

-

Cyclic ketone substrate (e.g., cyclohexanone)

-

This compound (MMPP, ~80% purity)

-

Acetonitrile (CH₃CN), reagent grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and TLC supplies

Step-by-Step Experimental Procedure

1. Reaction Setup:

-

Rationale: The choice of a non-polar aprotic solvent like acetonitrile provides good solubility for the ketone substrate while allowing for a heterogeneous reaction mixture that proceeds efficiently.[15]

-

Procedure: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclic ketone (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL). Begin stirring the solution at room temperature.

2. Addition of Oxidant:

-

Rationale: A modest excess of MMPP (1.5 equiv) ensures complete conversion of the starting material.[6] For highly reactive substrates or large-scale reactions, portion-wise addition helps to control any potential exotherm.

-

Procedure: To the stirred solution, add MMPP (1.5 mmol, 1.5 equiv) in a single portion. The mixture will form a milky white suspension.[6] For larger scales, consider adding the MMPP in three equal portions over 1-2 hours.

3. Reaction Monitoring:

-

Rationale: Thin-Layer Chromatography (TLC) is a crucial self-validating step. The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot confirms the reaction's progress.

-

Procedure: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The lactone product should have a lower Rf value than the starting ketone. Allow the reaction to stir at room temperature until the starting material is consumed (typically 4-12 hours). Gentle heating to reflux can be employed to accelerate the reaction for less reactive substrates.[13]

4. Work-up and Quenching:

-

Rationale: The aqueous work-up is the key advantage of MMPP. The bicarbonate solution neutralizes any remaining acidic species and quenches the excess peroxide. The water-soluble magnesium phthalate byproduct is efficiently removed into the aqueous phase.[4]

-

Procedure:

-

Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ (20 mL).

-

Extract the aqueous layer three times with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers.

-

5. Purification:

-

Rationale: Washing with brine removes residual water from the organic phase. Drying with an anhydrous salt like MgSO₄ ensures the complete removal of water before solvent evaporation.

-

Procedure:

-

Wash the combined organic extracts with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography to yield the pure lactone.

-

Caption: Figure 2: Experimental Workflow for MMPP-mediated Oxidation.

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient oxidant. 2. Sterically hindered or electron-deficient ketone. 3. Low reaction temperature. | 1. Add an additional portion of MMPP (0.2-0.5 equiv). 2. Increase reaction time and/or gently heat the reaction to reflux.[13] |

| Formation of Side Products | 1. Over-oxidation. 2. Presence of other oxidizable functional groups (e.g., alkenes, sulfides). | 1. Monitor the reaction carefully and stop it once the starting material is consumed. 2. MMPP is generally chemoselective for ketones over alkenes, but for sensitive substrates, consider lower temperatures. |

| Difficult Purification | Emulsion during aqueous work-up. | Add more brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period. |

Table 2: Troubleshooting Guide for Baeyer-Villiger Oxidations with MMPP.

Safety and Handling Precautions

As a matter of professional practice, all chemical manipulations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

MMPP Handling: While MMPP is significantly safer than other organic peroxides, it is still an oxidizing agent.[13] Avoid contact with combustible materials. In case of a spill, sweep up the solid material and place it in a designated waste container.

-

Solvent Handling: Acetonitrile and dichloromethane are flammable and toxic. Handle with care and ensure proper ventilation.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Baeyer-Villiger oxidation using this compound represents a significant advancement in synthetic methodology. It provides a safer, more efficient, and operationally simpler alternative to traditional methods.[5][6] The protocols and insights detailed in this guide are designed to be directly implemented by researchers, scientists, and drug development professionals, facilitating the synthesis of valuable ester and lactone intermediates with greater confidence and safety.

References

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Kaur, N., & Singh, V. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(33), 23865-23891. [Link]

-

AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved from [Link]

-

Wipf, P. (2006). Miscellaneous Oxidation Reactions. University of Pittsburgh. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]

-

University of Liverpool. (n.d.). Migratory Aptitudes. Retrieved from [Link]

-

Alcarazo, M. (2005). Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP). Synlett, 2005(11), 1807–1808. [Link]

-

Carvalho, J. F. S., Silva, M. M. C., & Sá e Melo, M. L. (2012). Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). Beilstein Journal of Organic Chemistry, 8, 164–169. [Link]